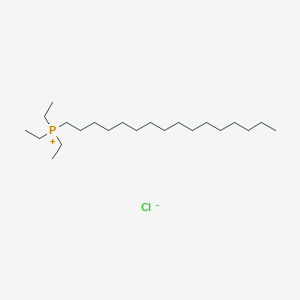
Triethyl(hexadecyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(hexadecyl)phosphanium chloride is a quaternary phosphonium salt, characterized by the presence of a phosphorus atom bonded to three ethyl groups and one hexadecyl group, with a chloride ion as the counterion. This compound is part of a broader class of phosphonium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(hexadecyl)phosphanium chloride typically involves the reaction of triethylphosphine with hexadecyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:
P(C2H5)3+C16H33Cl→[P(C2H5)3C16H33]+Cl−
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(hexadecyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion back to the corresponding phosphine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halide exchange reactions can be carried out using sodium bromide or sodium iodide in an appropriate solvent.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triethyl(hexadecyl)phosphine.
Substitution: Triethyl(hexadecyl)phosphanium bromide or iodide.
Wissenschaftliche Forschungsanwendungen
Triethyl(hexadecyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of cell membranes and ion transport due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Wirkmechanismus
The mechanism of action of triethyl(hexadecyl)phosphanium chloride involves its interaction with cell membranes and other biological structures. The long hexadecyl chain allows the compound to integrate into lipid bilayers, altering membrane properties and affecting ion transport. The phosphonium ion can also interact with various molecular targets, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylphosphonium chloride: Another quaternary phosphonium salt with four phenyl groups attached to the phosphorus atom.
Trihexyl(tetradecyl)phosphanium bromide: A similar compound with different alkyl groups and a bromide counterion.
Uniqueness
Triethyl(hexadecyl)phosphanium chloride is unique due to its specific combination of ethyl and hexadecyl groups, which confer distinct physicochemical properties. This combination allows for specific interactions with biological membranes and makes it particularly useful in applications requiring phase-transfer catalysis and membrane studies.
Eigenschaften
CAS-Nummer |
56155-08-9 |
|---|---|
Molekularformel |
C22H48ClP |
Molekulargewicht |
379.0 g/mol |
IUPAC-Name |
triethyl(hexadecyl)phosphanium;chloride |
InChI |
InChI=1S/C22H48P.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RTUWQDBWDWAASP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[P+](CC)(CC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


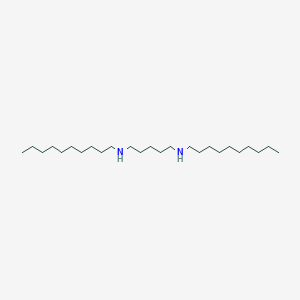

![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
![2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14626278.png)
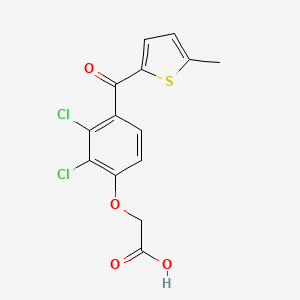
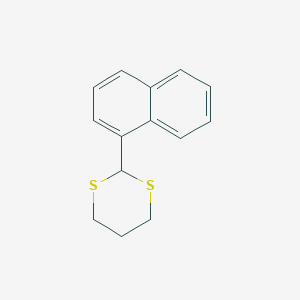
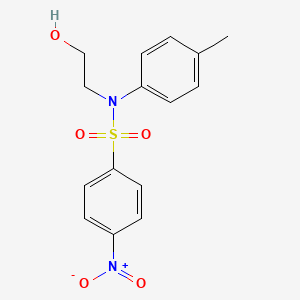
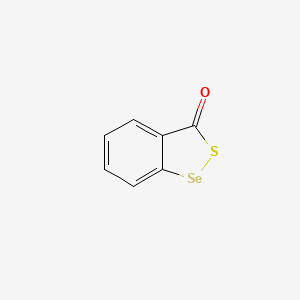
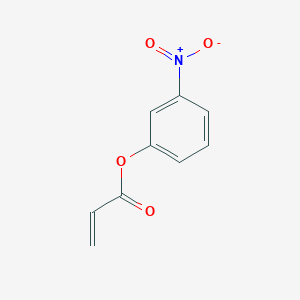
![2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline](/img/structure/B14626325.png)
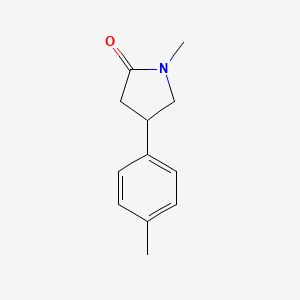
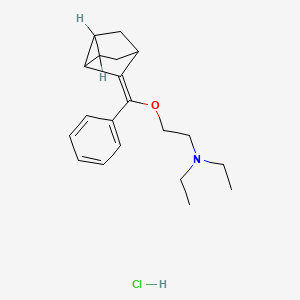
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)
